

Multiple Therapeutic Agents Designated as AD4

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Compound of Interest

Compound Name: AD4

Cat. No.: B12377212

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Initial research has identified at least five distinct therapeutic agents or research topics associated with the term "**AD4**":

- **AD4** (N-Acetylcysteine-Amide): A neuroprotective antioxidant.
- AD04™ (ADvantage Therapeutics): An immunomodulator for Alzheimer's disease.
- **AD4** (PROTAC): A targeted protein degrader for cancer therapy.
- AD04 (Adial Pharmaceuticals): A treatment for Alcohol Use Disorder.
- TRuE-**AD4**: The identifier for a clinical trial of Ruxolitinib cream for atopic dermatitis.

A brief overview of each is provided to facilitate clarification.

AD4 (N-Acetylcysteine-Amide) for Neuroprotection

Overview: N-Acetylcysteine-Amide (**AD4**) is a novel, brain-targeted antioxidant.[1] It is a derivative of N-acetylcysteine (NAC) with an amidated C-terminus, a modification that increases its lipophilicity and ability to cross the blood-brain barrier.[2] Its primary therapeutic potential lies in mitigating neurotoxicity and oxidative stress-related damage in the central nervous system.[1][2]

Mechanism of Action: **AD4** exerts its neuroprotective effects through multiple mechanisms:

- **Antioxidant Properties:** It directly scavenges reactive oxygen species (ROS) and restores the intracellular glutathione (GSH) pool, a critical component of the cellular antioxidant defense

system.[2]

- **Anti-inflammatory Effects:** **AD4** has been shown to possess anti-inflammatory properties by inhibiting the activation of the MAPK apoptotic pathway and regulating the nuclear translocation of NF-kB.[2]
- **Reduction of Lipid Peroxidation:** It protects against glutamate-induced cytotoxicity by inhibiting lipid peroxidation.[2]

Therapeutic Applications:

- **Organophosphorus (OP) Poisoning:** **AD4** is being investigated as an adjuvant therapy to mitigate the secondary neurotoxicity resulting from OP poisoning.[2] In animal models of paraoxon (POX) intoxication, **AD4** treatment reduced oxidative stress, attenuated neuroinflammation, and rescued recognition memory deficits.[2]
- **Tardive Dyskinesia (TD):** Preclinical studies have shown that **AD4** can attenuate haloperidol-induced abnormal movements in rats, a model for TD.[1] This effect is associated with its ability to reduce markers of oxidative stress in the brain.[1]

AD04™ (ADvantage Therapeutics) for Alzheimer's Disease

Overview: AD04™ is a novel therapeutic candidate being developed by ADvantage Therapeutics for the treatment of mild Alzheimer's disease (AD).[3][4] It is administered as a subcutaneous injectable therapy and is currently in Phase 2b clinical trials in Europe.[3][5]

Mechanism of Action: AD04™ is believed to function as an immunomodulator, stimulating and regulating the immune system to reduce AD pathology.[3][4][5] Its proposed mechanism is distinct from therapies that target amyloid-beta or tau proteins.[3][5] Key aspects of its mechanism include:

- **Modulation of Lipid Metabolism:** Treatment with AD04™ has been shown to restore the expression of proteins involved in lipid metabolism in the hippocampus of aged mice, bringing their levels closer to those of young mice.[3] Key proteins such as ACSL1 are upregulated.[3]

- Reduction of Neuroinflammation: Preclinical studies have indicated that AD04™ decreases the number of inflammatory microglial cells in the hippocampus of mouse models of AD.[4]
- Improved Phagocytosis: The company suggests that AD04™ may improve phagocytosis.[3]

Clinical Development:

- Previous trials where AD04™ was used as a control arm showed a statistically significant slower decline in cognitive and quality of life measures, as well as a slower decline in hippocampal volume as a biomarker for AD progression.[3][4][5]
- A Phase 2b randomized, double-blind, placebo-controlled trial is currently underway to confirm the safety and efficacy of AD04™ in patients with mild AD.[5]
- AD04™ has demonstrated an excellent safety profile in previous Phase 2 studies, notably without causing ARIA-E/H (amyloid-related imaging abnormalities), a common side effect of other Alzheimer's treatments.[3]

AD4 (PROTAC) for Cancer Therapy

Overview: This **AD4** is an artemisinin derivative that functions as a Proteolysis-targeting chimera (PROTAC).[6] PROTACs are a novel class of drugs designed to harness the cell's own protein disposal system to eliminate disease-causing proteins.

Mechanism of Action: **AD4** specifically targets PCNA clamp associated factor (PCLAF) for degradation.[6][7] By inducing the degradation of PCLAF, **AD4** activates the p21/Rb axis, which plays a crucial role in cell cycle regulation.[6] This activation ultimately leads to anti-tumor activity.[6]

Therapeutic Applications:

- Oncology: **AD4** has shown efficacy in degrading PCLAF in RS4;11 cells (a human B-cell precursor leukemia cell line) with a very low IC50 of 0.6 nM.[6] In vivo studies in NOD/SCID mice transplanted with RS4;11 cells demonstrated that **AD4** prolonged survival.[6]

AD04 (Adial Pharmaceuticals) for Alcohol Use Disorder

Overview: AD04, under development by Adial Pharmaceuticals, is a genetically targeted therapeutic agent for the treatment of Alcohol Use Disorder (AUD).[8] It is an oral formulation of ondansetron administered at a dose of 0.33 mg twice daily.[8]

Mechanism of Action: AD04 acts on the serotonin-3 (5-HT₃) receptor pathway and is thought to reduce the craving for alcohol.[8] This mechanism is distinct from, but complementary to, other approved therapies for AUD.[8]

TRuE-AD4 Clinical Trial for Atopic Dermatitis

Overview: TRuE-**AD4** is the identifier for a Phase 3b clinical trial, not a compound itself.[9] The trial is designed to evaluate the efficacy and safety of ruxolitinib cream 1.5% (Opzelura®) in adults with moderate atopic dermatitis (AD).[9]

Therapeutic Agent: The therapeutic agent in this trial is Ruxolitinib cream, a topical JAK inhibitor.

Study Details:

- Title: A Phase 3b, Double-Blind, Multicenter, Randomized, Vehicle-Controlled, Efficacy, and Safety Study of Ruxolitinib Cream in Adults With Moderate Atopic Dermatitis.[9]
- Population: Adults with moderate AD who have had an inadequate response to, or are intolerant of, topical corticosteroids (TCS) and topical calcineurin inhibitors (TCIs).[9][10]
- Endpoints: The co-primary endpoints are the achievement of a $\geq 75\%$ improvement in the Eczema Area and Severity Index (EASI75) and Investigator's Global Assessment Treatment Success (IGA-TS) at Week 8.[10]
- Results: The trial met its co-primary endpoints, with a significantly higher proportion of patients treated with ruxolitinib cream achieving EASI75 and IGA-TS compared to the vehicle control.[10][11] The treatment also demonstrated rapid improvement in itch.[11]

To proceed with generating the in-depth technical guide, please specify which of the above "AD4" entities is the subject of your interest.

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